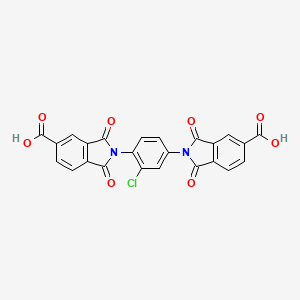![molecular formula C33H22N2O4 B3826311 6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B3826311.png)
6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]
描述
'6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' is a compound that belongs to the family of benzoxazinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' is not fully understood. However, it has been proposed to act via multiple mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and disruption of the cell membrane. It has also been reported to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase.
Biochemical and Physiological Effects
'6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' has been reported to exhibit significant biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating the caspase pathway. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting the cell membrane. In vivo studies have shown that it can inhibit the growth of tumors in animal models and reduce the bacterial load in infected animals.
实验室实验的优点和局限性
The advantages of using '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' in lab experiments include its high potency, broad-spectrum activity, and relatively simple synthesis method. However, its limitations include its poor solubility in water and its potential toxicity towards normal cells.
未来方向
There are several future directions for the research on '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]'. One potential direction is the modification of the compound to improve its solubility and reduce its toxicity towards normal cells. Another direction is the evaluation of its activity against other cancer cell lines and bacterial and fungal strains. Additionally, the compound's potential as a building block for the synthesis of functional materials and heterocyclic compounds should be further explored. Finally, the mechanism of action of the compound should be further elucidated to better understand its potential applications.
Conclusion
In conclusion, '6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits significant activity against various cancer cell lines, bacterial and fungal strains. However, its poor solubility in water and potential toxicity towards normal cells are limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and potential applications.
科学研究应用
'6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]' has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been reported to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antibacterial and antifungal activity against various bacterial and fungal strains. In material science, it has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers. In organic synthesis, it has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
6-[[4-oxo-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-6-yl]methyl]-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22N2O4/c36-32-26-20-24(11-15-28(26)34-30(38-32)17-13-22-7-3-1-4-8-22)19-25-12-16-29-27(21-25)33(37)39-31(35-29)18-14-23-9-5-2-6-10-23/h1-18,20-21H,19H2/b17-13-,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNFQAIEFYQSY-JTFWXBGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C=CC6=CC=CC=C6)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=NC3=C(C(=O)O2)C=C(C=C3)CC4=CC5=C(N=C(OC5=O)/C=C\C6=CC=CC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cinnamoylphenyl)-2-(4-{[(3-cinnamoylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826229.png)
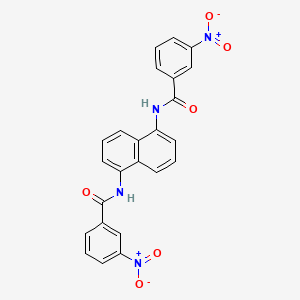
![1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3826250.png)
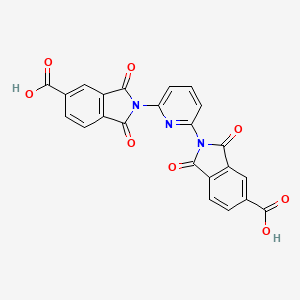
![N,N'-bis(4-iodophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3826255.png)
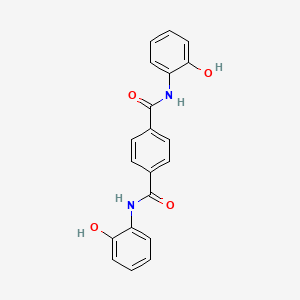
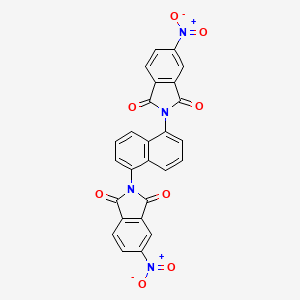
![4-[4-(acetylamino)benzoyl]phthalic acid](/img/structure/B3826272.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]dibenzamide](/img/structure/B3826286.png)
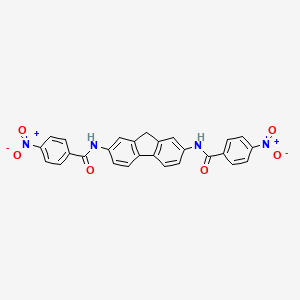
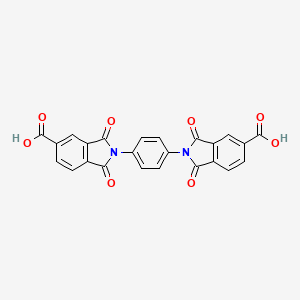
![N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826316.png)

